molecular formula C13H14N2O2S B2893961 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide CAS No. 898405-89-5

4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide

Cat. No.: B2893961
CAS No.: 898405-89-5
M. Wt: 262.33
InChI Key: YGUZCWWSUIMSJZ-UHFFFAOYSA-N
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Description

4-(Ethylthio)-N-(5-methylisoxazol-3-yl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a benzamide core substituted with an ethylthio group at the 4-position and linked to a 5-methylisoxazol-3-yl moiety. The isoxazole ring is a privileged structure in medicinal chemistry, known to contribute to binding affinity and pharmacokinetic properties in bioactive molecules . Compounds containing the isoxazole scaffold have been extensively investigated for a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The presence of the ethylthioether group may offer a site for further metabolic or chemical modification, making this compound a valuable intermediate for the synthesis of more complex derivatives or for structure-activity relationship (SAR) studies. As a building block, it can be utilized in the development of novel peptidomimetics and hybrid peptides, where incorporating unnatural amino acids and heterocycles is a common strategy to enhance metabolic stability and biological activity . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-ethylsulfanyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-18-11-6-4-10(5-7-11)13(16)14-12-8-9(2)17-15-12/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUZCWWSUIMSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Ethylthio)Benzoic Acid

Nucleophilic Aromatic Substitution

4-Chlorobenzoic acid undergoes nucleophilic substitution with sodium ethanethiolate in polar aprotic solvents (e.g., DMF) at 80–100°C. This method yields 4-(ethylthio)benzoic acid in 65–75% yield after acid workup. Catalytic iodide (KI) enhances reactivity by facilitating halide displacement.

Alkylation of 4-Mercaptobenzoic Acid

4-Mercaptobenzoic acid reacts with ethyl iodide in the presence of a base (e.g., K₂CO₃) in acetone or THF. This one-step alkylation achieves 85–90% conversion under reflux conditions (12–16 h). Purification via recrystallization from ethanol/water mixtures provides high-purity product.

Table 1: Comparison of 4-(Ethylthio)Benzoic Acid Synthesis Routes
Method Starting Material Conditions Yield (%) Purity (%)
Nucleophilic Substitution 4-Chlorobenzoic acid DMF, 100°C, 8 h 68 95
Alkylation 4-Mercaptobenzoic acid K₂CO₃, acetone, reflux 88 98

Synthesis of 5-Methylisoxazol-3-Amine

Cyclocondensation of Acetyl Acetonitrile with Hydroxylamine

Adapting methodologies from CN107721941B, acetyl acetonitrile reacts with hydroxylamine hydrochloride under alkaline conditions (K₂CO₃, H₂O/EtOH) to form 5-methylisoxazol-3-amine. Key steps include:

  • Hydrazone Formation : Acetyl acetonitrile and p-toluenesulfonyl hydrazide reflux in ethanol (2 h, 90% yield).
  • Cyclization : Hydrazone treated with hydroxylamine hydrochloride and K₂CO₃ in ethylene glycol dimethyl ether (80°C, 2 h) affords the amine in 78% yield after acidic workup.

Alternative Route via β-Keto Nitriles

β-Keto nitriles derived from ethyl acetoacetate and cyanide sources undergo cyclization with hydroxylamine in acetic acid, yielding 5-methylisoxazol-3-amine. This method, though efficient (70–75% yield), requires stringent pH control to minimize byproduct formation.

Amide Bond Formation Strategies

Acyl Chloride-Mediated Coupling

4-(Ethylthio)benzoic acid converts to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C to reflux, 3 h). The resultant 4-(ethylthio)benzoyl chloride reacts with 5-methylisoxazol-3-amine in THF with triethylamine (TEA) as a base, achieving 82–85% yield after column chromatography.

Coupling Reagent-Assisted Synthesis

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates direct coupling between the acid and amine at 0–5°C. This method avoids acyl chloride handling and improves safety, albeit with slightly lower yields (75–78%).

Table 2: Amide Coupling Efficiency Under Varied Conditions
Method Reagents Solvent Temp (°C) Yield (%)
Acyl Chloride SOCl₂, TEA THF 25 84
EDC/HOBt EDC, HOBt, DIPEA DMF 0–5 76

Optimization and Process Considerations

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance acyl chloride reactivity, while ethereal solvents (2-methyltetrahydrofuran) improve cyclization kinetics in isoxazole synthesis.

Temperature Control

Exothermic reactions (e.g., SOCl₂ addition) require gradual reagent addition at 0°C to prevent decomposition. Cyclization steps benefit from elevated temperatures (80°C) to drive ring closure.

Purification Techniques

  • Recrystallization : 4-(Ethylthio)benzoic acid purifies via ethanol/water.
  • Column Chromatography : Silica gel (hexane/ethyl acetate) isolates the final amide with >98% purity.

Chemical Reactions Analysis

Types of Reactions

4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The isoxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and bases.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide involves several steps:

  • Formation of the 5-methylisoxazole ring: Achieved through a cycloaddition reaction using appropriate precursors.
  • Attachment of the ethylthio group .
  • Coupling of the isoxazole moiety: The 5-methylisoxazole moiety is coupled to the benzamide core under suitable reaction conditions, such as the use of coupling reagents and catalysts.

Industrial production may optimize these synthetic routes to ensure high yield and purity, potentially using continuous flow reactors, advanced purification techniques, and stringent quality control measures.

4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide's potential lies in its biological activities, particularly in antimicrobial and anticancer applications. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ethylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Analogous Compounds and Research

Other benzamides and related compounds have demonstrated significant biological activities. For example, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed to find pesticidal lead compounds with high activity . Additionally, certain 4-(aminomethyl)benzamides have shown promise as inhibitors of filovirus entry, suggesting potential as therapeutic agents for Ebola virus infections . One such compound, CBS1118, exhibited EC50 values < 10 μM for both Ebola and Marburg viruses, indicating broad-spectrum antifiloviral activity .

Unique Properties

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ethylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Compound Name Substituent(s) on Benzamide Biological Activity/Notes Reference
4-(Ethylthio)-N-(5-methylisoxazol-3-yl)benzamide -S-C₂H₅ at C4 Hypothesized enzyme inhibition (inferred) N/A
5-Chloro-2-hydroxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (51) -Cl, -OH at C5, C2; sulfamoyl linkage Antitubercular activity; IC₅₀: 406 nM (hCA II inhibition)
N-(5-methylisoxazol-3-yl)-4-(phenylsulfonamido)benzamide (10) -SO₂-NH-Ph at C4 Glucocerebrosidase inhibition; IC₅₀: 168 nM
(E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzene Schiff base at C4 Chondroprotective effects (in vitro)

Key Observations :

  • Electron-Withdrawing vs.
  • Enzyme Inhibition : Sulfonamide-linked derivatives (e.g., compound 10) exhibit potent glucocerebrosidase inhibition, whereas chloro-hydroxy analogs (e.g., compound 51) target carbonic anhydrase II (hCA II). The ethylthio variant may occupy a niche in modulating enzyme targets due to its unique electronic profile .

Physicochemical Properties

Property 4-(Ethylthio)-N-(5-methylisoxazol-3-yl)benzamide Compound 51 Compound 10
Molecular Formula C₁₃H₁₄N₂O₂S C₁₇H₁₄ClN₃O₅S C₁₇H₁₅N₃O₄S
Molecular Weight 274.33 g/mol 406.79 g/mol 373.38 g/mol
Melting Point Not reported >288°C (dec.) Not reported
Key IR Absorptions Expected C=O (~1660 cm⁻¹), C-S (~680 cm⁻¹) 1660 (C=O), 881 cm⁻¹ 1164 (SO₂) cm⁻¹

Notes:

  • IR data for compound 51 confirms the presence of carbonyl (C=O) and sulfonamide (SO₂) groups, while the ethylthio analog would show distinct C-S stretching vibrations .

Enzyme Inhibition

  • Carbonic Anhydrase II (hCA II) : Chloro-hydroxy benzamide 51 exhibits strong hCA II inhibition (IC₅₀: 406 nM), attributed to its sulfamoyl and halogen substituents. The ethylthio variant may interact differently with the active site due to sulfur’s larger atomic radius .
  • Glucocerebrosidase : Sulfonamide-linked compound 10 (IC₅₀: 168 nM) demonstrates the importance of sulfonamide groups in binding to enzyme pockets. Ethylthio substitution could alter binding affinity or selectivity .

Anti-Inflammatory and Chondroprotective Effects

Schiff base derivatives (e.g., ) highlight the role of aromatic conjugation in chondroprotection. While the ethylthio compound lacks a Schiff base, its thioether group may confer antioxidant properties relevant to osteoarthritis .

Biological Activity

4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzamide structure with an ethylthio group and a 5-methylisoxazole moiety. This unique configuration is believed to contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological macromolecules.

The biological activity of 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets. The isoxazole ring may inhibit enzymes or modulate receptor activities, while the ethylthio group enhances membrane permeability, allowing for better cellular uptake.

Antimicrobial Activity

Research indicates that 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Against Selected Pathogens

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816
Aspergillus niger1432

This table summarizes the antimicrobial efficacy of the compound against selected pathogens, demonstrating its potential as a therapeutic agent.

Anticancer Activity

In vitro studies have shown that 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide possesses anticancer properties. It has been tested against several cancer cell lines, including breast, lung, and colon cancer.

Table 2: Anticancer Activity Against Various Cell Lines

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)8.2
HCT116 (Colon Cancer)12.0

These findings highlight the compound's potential as a lead candidate for cancer therapy.

Case Studies

  • Study on Antifungal Activity : A study evaluated various benzamide derivatives, including 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide, against Botrytis cinerea, a common plant pathogen. The compound showed significant fungicidal activity with an EC50 value of 14.44 µg/mL, outperforming several known antifungal agents .
  • Toxicity Assessment : The toxicity of the compound was assessed using zebrafish embryos as a model organism. The results indicated low toxicity with an LC50 value exceeding 20 mg/L, suggesting that it may be safe for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide?

  • Methodological Answer : The synthesis of benzamide derivatives typically involves multi-step reactions, including:

  • Introduction of the ethylthio group via nucleophilic substitution or thiol-ene coupling.
  • Formation of the benzamide core through coupling reactions (e.g., using carbodiimide-based reagents for amide bond formation).
  • Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry .
    • Critical Factors : Solvent polarity, temperature control, and catalyst selection (e.g., bases for substitutions) significantly impact yield and purity .

Q. Which analytical techniques are most reliable for characterizing 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide?

  • Methodological Answer :

  • X-ray crystallography provides definitive structural confirmation, as demonstrated for related benzamide derivatives (e.g., orthorhombic crystal system with space group P21_121_121_1) .
  • NMR spectroscopy (¹H, ¹³C) identifies functional groups and confirms regiochemistry.
  • High-resolution mass spectrometry (HRMS) validates molecular formula .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

  • Methodological Answer :

  • Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
  • Enzyme inhibition studies : Employ fluorometric or colorimetric assays (e.g., for kinases or proteases) to evaluate potency (IC50_{50}).
  • Cytotoxicity screening : Test against cancer cell lines (e.g., MTT assay) and compare selectivity indices with normal cells .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., ethylthio group oxidation) be elucidated?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction progress using HPLC or in-situ IR spectroscopy to identify intermediates.
  • Isotopic labeling : Use deuterated solvents or 34^{34}S-labeled reagents to trace sulfur oxidation pathways.
  • Computational modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies .

Q. What strategies resolve contradictions in reported biological data, such as variable antimicrobial efficacy?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., replacing ethylthio with sulfone) and compare bioactivity.
  • Membrane permeability assays : Measure compound uptake in bacterial cells using fluorescence microscopy or LC-MS.
  • Resistance profiling : Test against efflux pump-deficient strains to assess intrinsic activity .

Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding poses with target proteins (e.g., using AutoDock Vina) to identify critical hydrogen bonds or hydrophobic interactions.
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over nanoseconds to refine binding hypotheses.
  • Pharmacophore mapping : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) for activity .

Q. What crystallographic insights can guide the optimization of this compound’s solid-state properties?

  • Methodological Answer :

  • Packing analysis : X-ray data reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing solubility and stability.
  • Polymorph screening : Use solvent evaporation or slurry methods to identify crystalline forms with improved bioavailability.
  • Thermal analysis : Differential Scanning Calorimetry (DSC) correlates crystal structure with melting behavior .

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